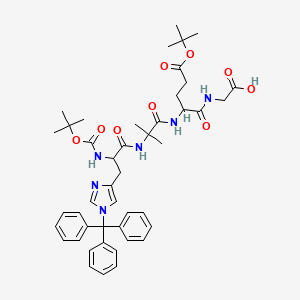

Boc-DL-His(1-Trt)-Aib-DL-Glu(OtBu)(OtBu)-Gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

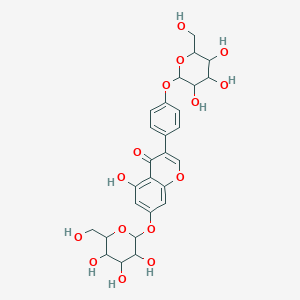

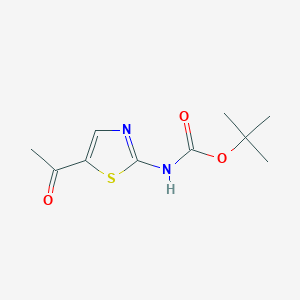

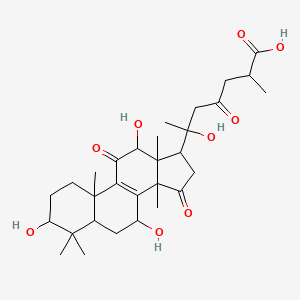

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH es un compuesto peptídico complejo que se utiliza principalmente en la síntesis de péptidos y la investigación biomédica. El compuesto consta de varios aminoácidos protegidos, incluidos la histidina, el ácido aminoisobutírico, el ácido glutámico y la glicina. Los grupos protectores, como el terc-butoxicarbonilo (BOC), el tritilo (TRT) y el terc-butilo (OTBU), se utilizan para evitar reacciones no deseadas durante la síntesis.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH normalmente implica la síntesis de péptidos en fase sólida (SPPS). El proceso comienza con la unión del primer aminoácido a una resina sólida. Los aminoácidos posteriores se añaden paso a paso, con cada adición seguida de reacciones de desprotección y acoplamiento. Los grupos protectores, como BOC y TRT, se eliminan mediante reactivos específicos como el ácido trifluoroacético (TFA) o el fluoruro de hidrógeno (HF) en condiciones controladas .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso. El uso de reactivos y disolventes de alta pureza es crucial para garantizar la calidad y el rendimiento del producto final. Se emplean medidas de control de calidad, incluida la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas, para verificar la pureza y la identidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH experimenta diversas reacciones químicas, entre ellas:

Reacciones de desprotección: Eliminación de grupos protectores mediante reactivos como TFA o HF.

Reacciones de acoplamiento: Formación de enlaces peptídicos entre aminoácidos mediante agentes de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS).

Reactivos y condiciones comunes

Desprotección: TFA en diclorometano (DCM) o HF en anisol.

Acoplamiento: DCC y NHS en dimetilformamida (DMF) o diclorometano (DCM).

Principales productos formados

El principal producto formado es la secuencia peptídica deseada, y los productos secundarios suelen ser materiales de partida sin reaccionar o intermediarios parcialmente desprotegidos .

Aplicaciones Científicas De Investigación

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH se utiliza ampliamente en la investigación científica para:

Síntesis de péptidos: Como bloque de construcción para crear secuencias peptídicas complejas.

Investigación biomédica: Estudio de las interacciones proteína-proteína, las interacciones enzima-sustrato y el desarrollo de fármacos.

Biología química: Investigación del papel de aminoácidos específicos en los procesos biológicos.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de la formación de enlaces peptídicos, que son cruciales para la síntesis de proteínas. Los grupos protectores aseguran que los aminoácidos reaccionen de forma controlada, evitando reacciones secundarias y asegurando la formación de la secuencia peptídica deseada. Los objetivos moleculares y las vías implicadas dependen de la secuencia peptídica específica que se esté sintetizando .

Comparación Con Compuestos Similares

Compuestos similares

BOC-HIS(TRT)-AIB-OH: Un péptido más simple con menos aminoácidos y grupos protectores.

BOC-HIS(TRT)-ALA-GLU(OTBU)-OH: Estructura similar pero con alanina en lugar de glicina.

Singularidad

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH es único debido a su combinación específica de aminoácidos y grupos protectores, lo que lo hace muy versátil para diversas aplicaciones de síntesis de péptidos. La presencia de múltiples grupos protectores permite la desprotección y el acoplamiento selectivos, lo que proporciona un mayor control sobre el proceso de síntesis .

Propiedades

Fórmula molecular |

C45H56N6O9 |

|---|---|

Peso molecular |

825.0 g/mol |

Nombre IUPAC |

2-[[2-[[2-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C45H56N6O9/c1-42(2,3)59-37(54)25-24-34(38(55)46-27-36(52)53)48-40(57)44(7,8)50-39(56)35(49-41(58)60-43(4,5)6)26-33-28-51(29-47-33)45(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-23,28-29,34-35H,24-27H2,1-8H3,(H,46,55)(H,48,57)(H,49,58)(H,50,56)(H,52,53) |

Clave InChI |

OCRJCXTZCKCRBO-UHFFFAOYSA-N |

SMILES canónico |

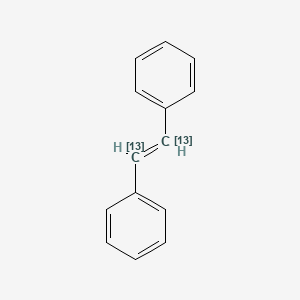

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)

![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)

![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)